4-Fluorooxolan-3-ol
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Overview
Description
4-Fluorooxolan-3-ol is a chemical compound with the molecular formula C4H7FO2. It is a fluorinated derivative of oxolan-3-ol, characterized by the presence of a fluorine atom at the fourth position of the oxolane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluorooxolan-3-ol typically involves the fluorination of oxolan-3-ol. One common method is the nucleophilic substitution reaction where a fluorine source, such as diethylaminosulfur trifluoride (DAST), is used to replace a hydroxyl group with a fluorine atom. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the fluorinating agent .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction conditions, such as temperature and pressure, which is crucial for optimizing yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-Fluorooxolan-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorinated oxolane derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols or alkanes.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated carboxylic acids, while reduction could produce fluorinated alcohols .
Scientific Research Applications
4-Fluorooxolan-3-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in materials science and pharmaceuticals.
Biology: The compound’s fluorinated nature makes it useful in studying enzyme interactions and metabolic pathways, as fluorine atoms can act as probes in biochemical assays.
Medicine: Fluorinated compounds, including this compound, are explored for their potential as drug candidates due to their unique pharmacokinetic properties.
Mechanism of Action
The mechanism by which 4-Fluorooxolan-3-ol exerts its effects involves its interaction with molecular targets through hydrogen bonding, van der Waals forces, and electrostatic interactions. The presence of the fluorine atom can enhance the compound’s binding affinity to specific enzymes or receptors, thereby modulating their activity. This makes it a valuable tool in drug design and development .
Comparison with Similar Compounds
Similar Compounds
Oxolan-3-ol: The non-fluorinated parent compound, which lacks the unique properties imparted by the fluorine atom.
4-Chlorooxolan-3-ol: A chlorinated analog that may exhibit different reactivity and biological activity due to the presence of chlorine instead of fluorine.
4-Bromooxolan-3-ol: A brominated analog with distinct chemical and physical properties compared to its fluorinated counterpart.
Uniqueness
4-Fluorooxolan-3-ol is unique among its analogs due to the presence of the fluorine atom, which imparts increased stability, lipophilicity, and metabolic resistance. These properties make it particularly valuable in pharmaceutical research, where fluorinated compounds are often preferred for their enhanced bioavailability and efficacy .
Properties
IUPAC Name |
4-fluorooxolan-3-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7FO2/c5-3-1-7-2-4(3)6/h3-4,6H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INQHWCYKASVEQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CO1)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
106.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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